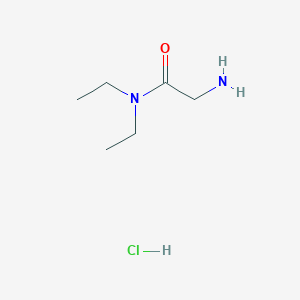

2-Amino-N,N-diethylacetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-N,N-diethylacetamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126588. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Disinfection By-products in Water Treatment

Research on nitrogenous disinfection by-products (N-DBPs), such as haloacetamides, highlights concerns due to their high genotoxicity and cytotoxicity compared with regulated disinfection by-products. The occurrence of N-DBPs is likely to increase with the impact of wastewater and algae on water sources. A shift from chlorination to chloramination, aimed at reducing trihalomethanes (THMs) and haloacetic acids (HAAs), can also increase certain N-DBPs. Studies suggest that water treatment processes' impact on N-DBP formation is complex, with biofiltration before disinfection being notably effective at removing cyanogen halide precursors (Bond et al., 2011). Further research into precursors of N-DBPs from model precursors has been conducted to assess N-DBP formation attributable to known precursors, revealing that known precursors, mainly free amino acids, are insufficient to account for observed concentrations of certain N-DBP groups (Bond et al., 2012).

Potential for Ketamine's Antidepressant Action

A consensus statement on the use of ketamine in mood disorder treatment emphasizes ketamine hydrochloride's rapid and robust antidepressant effects in treatment-resistant cases. Despite limitations in data on long-term efficacy and safety, ketamine's off-label use for psychiatric disorders suggests potential areas for research into related compounds (Sanacora et al., 2017).

Chromatography and Compound Separation

In the context of chromatographic separation, research into hydrophilic interaction chromatography (HILIC) as an alternative for separating polar, weakly acidic, or basic samples indicates the method's utility in analyzing compounds similar to 2-Amino-N,N-diethylacetamide hydrochloride. HILIC is characterized by its use of polar columns in aqueous-organic mobile phases rich in organic solvents, highlighting a technique potentially relevant for the analysis of such compounds (Jandera, 2011).

Antitumor Efficacy and Immunomodulation

FTY720, a compound approved for multiple sclerosis treatment, has shown antitumor efficacy in several cancer models. Its action, both through sphingosine-1-phosphate receptors (S1PRs) and S1PR-independent mechanisms, suggests a broader applicability of similar compounds in cancer therapy and immunomodulation. This indicates potential research avenues for compounds like this compound in similar contexts (Zhang et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-N,N-diethylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-8(4-2)6(9)5-7;/h3-5,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWHGMGYRWKDSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590438 |

Source

|

| Record name | N,N-Diethylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108723-79-1 |

Source

|

| Record name | N,N-Diethylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N,N-diethylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.